molecular formula C6H3Cl2NO B1334659 2-Chloropyridine-4-carbonyl chloride CAS No. 65287-34-5

2-Chloropyridine-4-carbonyl chloride

Cat. No.: B1334659
CAS No.: 65287-34-5
M. Wt: 176 g/mol
InChI Key: NPRZWOJTSGFSBF-UHFFFAOYSA-N
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Description

2-Chloropyridine-4-carbonyl chloride is an organohalide compound with the molecular formula C6H3Cl2NO. It is a derivative of pyridine, where the chlorine atom is substituted at the second position and the carbonyl chloride group is at the fourth position. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds .

Mechanism of Action

Target of Action

It’s known that chloropyridines, in general, are used in the synthesis of various pharmaceuticals and agrochemicals .

Mode of Action

2-Chloropyridine-4-carbonyl chloride, like other chloropyridines, reacts with nucleophiles . This interaction leads to the generation of pyridine derivatives substituted at the second and fourth carbons on the heterocycle . The exact mode of action can vary depending on the specific reaction conditions and the nucleophiles involved.

Biochemical Pathways

It’s known that the compound can participate in various chemical reactions to produce different pyridine derivatives . These derivatives can then interact with various biochemical pathways depending on their specific structures and properties.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific pyridine derivatives that it forms through its reactions with nucleophiles . These derivatives can have a wide range of effects, depending on their specific structures and the biochemical pathways they interact with.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of specific nucleophiles, the pH of the environment, temperature, and other conditions that can affect chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloropyridine-4-carbonyl chloride can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chlorination of pyridine followed by reaction with phosgene under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-chloropyridine-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO/c7-5-3-4(6(8)10)1-2-9-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRZWOJTSGFSBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384132
Record name 2-chloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65287-34-5
Record name 2-chloropyridine-4-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloropyridine-4-carbonyl chloride
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Synthesis routes and methods I

Procedure details

2-Chloroisonicotinic acid (707 mg, 4.49 mmol) was suspended in thionyl chloride (10 mL), followed by stirring under heating and reflux for 7 hours. The reaction mixture was concentrated under reduced pressure to afford 2-chloroisonicotinoyl chloride.
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707 mg
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10 mL
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Synthesis routes and methods II

Procedure details

A solution of 2-chloropyridine-4-carboxylic acid (10 g) in thionyl chloride (90 mL) was heated under reflux for 20 hours. The excess thionyl chloride was removed by distillation at atmospheric pressure and the oily residue was distilled to give 9.26 grams of 2-chloropyridine-4-carbonyl chloride having a boiling point of 144°-148° C.
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10 g
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reactant
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Quantity
90 mL
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Scheme III shows the synthesis of a pyrazole, compound 13, analogs of compound 5 in which the pyridine 10 ring bears a chlorine atom at position 2. 2-Chloropyridine-4-carboxylic acid, compound 9, is treated with thionyl chloride in a solvent such as toluene, and heated to reflux to give 2-chloropyridine-4-carboxylic acid chloride, compound 10, which is then converted to methyl 2-chloroisonicotinate, compound 11. Compound 11 is treated with a ketone 2 in the presence of a base such as sodium methoxide in a solvent such as tetrahydrofuran, at temperatures ranging from 25° C. up to reflux to provide a diketone, compound 12. Treatment of the diketone, compound 12, with an arylhydrazine derivative 4 in ethanol or other suitable solvent at a temperature ranging up to reflux, provides pyrazole compound 13. When R2 of ketone 2 is hydrido, then R2 of 13 is hydrido.
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[Compound]
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compound 13
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compound 5
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compound 9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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